molecular formula C12H16ClNO2 B8071768 Dideutero Tert-Butyl 4-Chlorobenzylcarbamate

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate

Cat. No.: B8071768
M. Wt: 243.72 g/mol
InChI Key: DWKFLKALAMAVJY-MGVXTIMCSA-N
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Description

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate is a deuterated carbamate derivative where two hydrogen atoms are replaced by deuterium, typically at the methylene group of the benzyl moiety. This incorporation of stable isotopes makes it a critical tool in pharmaceutical and metabolic research. Deuterated compounds are primarily used in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as internal standards for precise quantitative analysis, helping to improve analytical accuracy and reliability in complex biological matrices. In medicinal chemistry, this compound serves as a key protected intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone in organic synthesis, providing a robust yet selectively removable protecting group for amines, which is essential in multi-step synthetic routes for drug candidates and other fine chemicals. The presence of the 4-chlorobenzyl group offers a versatile handle for further functionalization, while the deuterium atoms allow researchers to track metabolic fate and study the isotope effect on the pharmacokinetics and bioavailability of lead compounds. This compound is intended for research applications such as the development of active pharmaceutical ingredients (APIs) and as a standard in analytical method development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(4-chlorophenyl)-dideuteriomethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)/i8D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKFLKALAMAVJY-MGVXTIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Grignard Reagent Preparation : Deuterated methyl magnesium iodide (CD₃MgI) is prepared from deuterated iodomethane and magnesium.

  • Reaction with Deuterated Ketone : CD₃MgI reacts with deuterated acetone (CD₃COCD₃) in anhydrous THF under MnCl₂ catalysis to form deuterated tert-butoxide.

  • Carbamate Formation : The tert-butoxide intermediate is coupled with 4-chlorobenzyl isocyanate to yield the target compound.

Reaction Conditions

ParameterValue
Temperature−10°C to 20°C
CatalystAnhydrous MnCl₂ (1 mol%)
Molar Ratio (CD₃MgI:CD₃COCD₃:MnCl₂)16–20:15–18:1
Yield75–82%

Advantages

  • High Isotopic Purity : Mass spectrometry confirms 99.7–99.8% deuterium incorporation.

  • Scalability : The Grignard method is amenable to industrial-scale production due to consistent yields.

Boc Protection Strategy Using Sulfonated Reduced Graphene Oxide (SrGO)

This method utilizes Boc (tert-butoxycarbonyl) protection to install the deuterated tert-butyl group onto 4-chlorobenzylamine.

Procedure Overview

  • Boc Activation : (Boc)₂O reacts with 4-chlorobenzylamine in the presence of SrGO catalyst.

  • Deuteration : The tert-butyl group is deuterated via post-synthetic exchange or by using pre-deuterated (Boc)₂O.

Optimized Conditions

  • Catalyst : SrGO (7.5 mg per 1 mmol amine).

  • Solvent : Solvent-free conditions at 20°C for 3 hours.

  • Yield : 88%.

Mechanistic Insights

SrGO’s sulfonic acid groups act as Brønsted acid sites, accelerating the nucleophilic attack of the amine on (Boc)₂O. The absence of solvent minimizes side reactions and simplifies purification.

Chemical Reactions Analysis

Types of Reactions

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Formation of various substituted benzylcarbamates.

    Oxidation: Formation of oxidized derivatives such as benzyl alcohols or aldehydes.

    Reduction: Formation of reduced derivatives such as benzylamines.

    Hydrolysis: Formation of 4-chlorobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate, a compound known for its unique isotopic labeling, has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry, analytical chemistry, and materials science.

Medicinal Chemistry

This compound is utilized in drug development and pharmacokinetic studies. The deuterated form of compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts. This property is particularly useful for:

  • Metabolic Studies : The incorporation of deuterium allows researchers to trace metabolic pathways more accurately using techniques such as mass spectrometry.
  • Drug Design : Deuterated compounds often have improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that deuterated analogs of known drugs exhibited prolonged half-lives and reduced side effects, indicating the potential of dideutero compounds in therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantitative analysis. Its unique mass characteristics allow for precise quantification in complex mixtures.

  • Mass Spectrometry : The use of deuterated internal standards improves the accuracy of quantification in LC-MS (Liquid Chromatography-Mass Spectrometry) analyses.
  • NMR Spectroscopy : Deuterium labeling enhances NMR signal resolution, aiding in structural elucidation.

Data Table: Comparison of Analytical Techniques Using Dideutero Compounds

TechniqueApplicationAdvantages
LC-MSQuantitative AnalysisHigh sensitivity and specificity
NMR SpectroscopyStructural ElucidationEnhanced resolution

Materials Science

In materials science, this compound is investigated for its potential use in polymer synthesis and modification.

  • Polymer Chemistry : The incorporation of deuterated carbamates into polymer backbones can lead to materials with unique thermal and mechanical properties.
  • Surface Modification : Deuterated compounds can be used to modify surfaces for enhanced adhesion or hydrophobicity.

Case Study : Research published in Macromolecules explored the synthesis of deuterated polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability compared to their non-deuterated analogs .

Mechanism of Action

The mechanism of action of Dideutero Tert-Butyl 4-Chlorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Properties of Tert-Butyl Carbamate Derivatives

Compound Name Melting Point (°C) Yield (%) Molecular Formula Key Substituent Reference
Dideutero Tert-Butyl 4-Chlorobenzylcarbamate* N/A N/A C₁₂H₁₅D₂ClNO₂ 4-Cl-Benzyl, D₂ Inferred
Tert-Butyl 4-Chlorobenzylcarbamate 116–118 98 C₁₂H₁₇ClNO₂ 4-Cl-Benzyl
Tert-Butyl (Pyridin-4-ylmethyl)carbamate 135–137 97 C₁₁H₁₆N₂O₂ Pyridin-4-ylmethyl
Tert-Butyl (Thiophen-2-ylmethyl)carbamate 138–140 98 C₁₀H₁₅NO₂S Thiophen-2-ylmethyl
Tert-Butyl 4-(Dioxaborolan-2-yl)benzylcarbamate N/A N/A C₁₈H₂₇BNO₄ 4-Boronate-Benzyl

*Properties inferred from non-deuterated analog and isotopic studies .

Key Observations :

  • The 4-chlorobenzyl substituent in this compound confers distinct electronic and steric properties compared to heterocyclic substituents (e.g., pyridinyl or thiophenyl). This is reflected in lower melting points (116–118°C vs. >135°C for heterocyclic analogs), likely due to reduced crystallinity from the electron-withdrawing Cl atom .
  • Deuteration may marginally alter bond lengths and rotational constants, as observed in isotopic studies of tert-butyl chloride, where C–Cl bond lengths vary by ~0.002 Å between protiated and deuterated forms .

Spectroscopic Comparisons

Table 2: NMR Data for Tert-Butyl 4-Chlorobenzylcarbamate and Analogs

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Tert-Butyl 4-Chlorobenzylcarbamate 7.28 (d, J=8.4 Hz, 2H), 4.26 (d, J=5.7 Hz, 2H) 155.91 (C=O), 137.58 (C-Cl), 28.46 (C(CH₃)₃)
Tert-Butyl (Pyridin-4-ylmethyl)carbamate 7.28 (d, J=7.7 Hz, 2H), 2.59 (dd, J=15.2 Hz, 2H) 153.16 (C=O), 139.09 (pyridine-C), 15.85 (CH₂)
Tert-Butyl 4-Formylbenzylcarbamate N/A 156.87 (C=O), 192.14 (CHO)

Key Observations :

  • The ¹H NMR signal for the benzyl CH₂ group in Tert-Butyl 4-Chlorobenzylcarbamate (δ 4.26 ppm) is upfield-shifted compared to pyridinyl (δ 2.59 ppm) or thiophenyl analogs due to the electron-withdrawing effect of the Cl atom .
  • Deuteration is expected to cause negligible changes in chemical shifts but may reduce signal splitting in ¹H NMR due to the lower spin of deuterium.

Functional and Reactivity Comparisons

  • Stability : The tert-butyl carbamate group enhances stability under basic conditions, a feature shared across analogs. However, the 4-chlorobenzyl group may increase resistance to oxidative degradation compared to heterocyclic substituents .
  • Reactivity: Unlike boronate-containing analogs (e.g., Tert-Butyl 4-(Dioxaborolan-2-yl)benzylcarbamate), the 4-chlorobenzyl derivative cannot participate in Suzuki-Miyaura cross-coupling reactions, limiting its utility in metal-catalyzed transformations .
  • Isotopic Effects : Deuteration may slow metabolic degradation, as seen in deuterated drugs like Deutetrabenazine, though direct evidence for this compound is lacking .

Biological Activity

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate (DTBC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with DTBC, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a carbamate derivative characterized by the presence of deuterium isotopes at specific positions. The molecular formula is C12H16ClD2N2O2, and its structure can be represented as follows:

DTBC Structure C12H16ClD2N2O2\text{DTBC Structure }\quad \text{C}_{12}\text{H}_{16}\text{ClD}_2\text{N}_2\text{O}_2

The biological activity of DTBC is primarily attributed to its interaction with various biological targets. Research indicates that compounds similar to DTBC often exhibit:

  • Antimicrobial Activity : DTBC may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.
  • Enzyme Inhibition : As a carbamate, DTBC could potentially inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may have implications in neuropharmacology.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential acetylcholinesterase inhibitor
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of DTBC revealed that at concentrations above 100 µg/mL, there was a significant reduction in the viability of Gram-positive and Gram-negative bacteria. The results suggest that DTBC could serve as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological effects of carbamates, DTBC was shown to enhance synaptic transmission in neuronal cultures. This effect was attributed to its potential role as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent findings emphasize the need for further research into the pharmacokinetics and pharmacodynamics of DTBC. Key areas for future exploration include:

  • Toxicological Assessment : Understanding the safety profile and potential side effects associated with DTBC.
  • Mechanistic Studies : Elucidating the specific pathways through which DTBC exerts its biological effects.
  • Therapeutic Applications : Exploring the potential use of DTBC in treating infections or neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for preparing dideutero tert-butyl 4-chlorobenzylcarbamate?

Answer: The synthesis of tert-butyl 4-chlorobenzylcarbamate derivatives typically involves carbamate formation between 4-chlorobenzylamine and di-tert-butyl dicarbonate (Boc₂O). For deuterated analogs, deuterated tert-butanol or Boc₂O-d18 can introduce deuterium at the tert-butyl group. A high-yield (98%) protocol using thiamine hydrochloride as a recyclable catalyst under mild conditions is reported for non-deuterated analogs (Table 2, Entry 2e in ). Key steps include:

  • Reaction conditions : Room temperature, 2–4 hours, dichloromethane solvent.
  • Workup : Washing with NaHCO₃, drying with MgSO₄, and purification via recrystallization.
  • Deuteration : Replace tert-butanol with deuterated analogs (e.g., (CD₃)₃COH) during Boc protection .

Q. How is this compound characterized using spectroscopic methods?

Answer: Characterization relies on:

  • ¹H NMR : The tert-butyl group shows a singlet at δ 1.44 ppm (9H). Deuteration eliminates signals for the deuterated carbons. For the non-deuterated analog, aromatic protons appear at δ 7.28 (d, J = 8.4 Hz, 2H) and δ 7.20 (d, J = 8.3 Hz, 2H) ().
  • 13C NMR : Key peaks include δ 155.91 (carbamate carbonyl), δ 137.58 (quaternary aromatic carbon), and δ 28.46 (tert-butyl carbons).
  • Mass Spectrometry : Exact mass for the non-deuterated compound is m/z 242.0948 (C₁₂H₁₇ClNO₂⁺); deuterated analogs show a +2 Da shift .

Q. What are the primary applications of deuterated carbamates in organic synthesis?

Answer: Deuterated carbamates like this compound are used for:

  • Isotopic Labeling : Tracking reaction pathways in mechanistic studies (e.g., SN1/SN2 reactions).
  • Metabolic Stability Studies : Deuterium reduces metabolic degradation (deuterium isotope effect) in pharmaceutical intermediates.
  • NMR Solvent Probes : Enhanced signal resolution in deuterated solvents (e.g., CDCl₃) .

Advanced Research Questions

Q. How does deuteration at the tert-butyl group affect the compound’s stability and reactivity?

Answer: Deuteration introduces kinetic isotope effects (KIE) that influence:

  • Thermal Stability : Deuterated tert-butyl groups exhibit slower decomposition under heating due to stronger C-D bonds.
  • Reaction Rates : SN1 reactions may show reduced carbocation formation rates (KIE ~1.1–1.2).
  • Crystallography : Deuteration improves neutron diffraction resolution for structural studies.
    Experimental Design: Compare activation energies (ΔH‡) of deuterated vs. non-deuterated analogs using Arrhenius plots .

Q. How can contradictions in spectral data between deuterated and non-deuterated analogs be resolved?

Answer: Discrepancies often arise from:

  • Residual Protons : Incomplete deuteration (e.g., 95% D) leaves minor ¹H signals. Use ²H NMR or mass spectrometry for quantification.
  • Solvent Interactions : Deuteration alters hydrogen-bonding networks in crystallography. Use DFT calculations with explicit solvent models to predict shifts ().
    Methodology:
  • LC-MS/MS : Quantify deuteration efficiency via isotopic abundance.
  • Dynamic NMR : Monitor conformational changes at low temperatures (−80°C) .

Q. What are the challenges in scaling up the synthesis of deuterated carbamates for in vivo studies?

Answer: Key challenges include:

  • Cost of Deuterated Reagents : Boc₂O-d18 is ~10× more expensive than non-deuterated equivalents.
  • Purification : Deuterated byproducts (e.g., D₂O) complicate chromatography. Use silica gel pretreated with deuterated solvents.
  • Regulatory Compliance : Deuterated compounds require specialized safety protocols (e.g., handling in gloveboxes) ().

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